molecular formula C10H12NaO4S- B009708 sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite CAS No. 55963-78-5

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite

Cat. No.: B009708
CAS No.: 55963-78-5
M. Wt: 251.26 g/mol
InChI Key: JKJBFNAERWARKW-UHFFFAOYSA-L
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Description

Sodium polyanetholesulfonate is a synthetic polymer derived from anetholesulfonic acid. It is a polyanionic detergent widely used as an anticoagulant in human blood culture media. Its trade name is Liquoid. This compound is essential in microbiology for its ability to inhibit the antimicrobial activity of immune system components present in the blood, thereby facilitating the growth of bacteria from blood samples of patients suspected of bacteremia .

Mechanism of Action

Target of Action

Sodium Polyanetholesulfonate (SPS) primarily targets the complement system , a crucial component of the innate immune system . The complement system consists of a series of proteins that interact with one another to opsonize pathogens and induce a series of inflammatory responses that help to fight infections . SPS specifically targets the classical and alternative pathways of the complement system .

Mode of Action

SPS acts by blocking the activation of the complement system , rather than causing complement consumption . It inhibits the classical pathway at concentrations greater than 0.1 mg/ml, with complete inhibition observed at 0.4 mg/ml . At an SPS concentration of 0.5 mg/ml, the binding of C1q and subsequent incorporation of C3, C4, and C9 are completely inhibited . The same pattern is observed for the alternative pathway . The lectin complement pathway remains unaffected at these sps concentrations .

Biochemical Pathways

The biochemical pathways affected by SPS are the classical and alternative pathways of the complement system . By blocking the activation of these pathways, SPS prevents the formation of the membrane attack complex, a group of proteins that forms a pore in the membrane of targeted cells, leading to cell lysis .

Pharmacokinetics

It’s known that sps is used in culture media at concentrations from 03 to 05 mg/ml .

Result of Action

The primary result of SPS action is the inhibition of the bactericidal activity of the complement system . This allows for the survival and growth of bacteria in blood samples from patients suspected of bacteremia . SPS prevents the killing of bacteria by innate cellular and humoral factors .

Action Environment

The action of SPS can be influenced by the concentration of SPS present in the environment . For instance, in culture media used to grow bacteria from blood samples, SPS is used at concentrations from 0.3 to 0.5 mg/ml . At these concentrations, certain bacteria that are typically inhibited by blood factors can grow, possibly due to the uninhibited lectin pathway .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

SPS has been successfully used to neutralize residual activity of SAAP-148, pexiganan, and chlorhexidine, preventing an overestimation of their efficacy . This opens up the possibility of a new assay for the assessment of the functional capacity of the lectin complement pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium polyanetholesulfonate is synthesized through the polymerization of anetholesulfonic acid. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer.

Industrial Production Methods: In industrial settings, the production of sodium polyanetholesulfonate involves large-scale polymerization reactors where anetholesulfonic acid is polymerized in the presence of a catalyst. The reaction conditions are optimized to achieve high yield and purity of the polymer. The resulting product is then purified and dried to obtain the final compound in powder form .

Chemical Reactions Analysis

Types of Reactions: Sodium polyanetholesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups into sulfinate or thiol groups.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfinate compounds, and substituted sulfonates .

Comparison with Similar Compounds

    Sodium dodecyl sulfate (SDS): Like sodium polyanetholesulfonate, SDS is a polyanionic detergent used in various applications, including as a surfactant and in protein denaturation.

    Sodium lauryl sulfate (SLS): Another polyanionic detergent, SLS is commonly used in cleaning products and personal care items.

Uniqueness: Sodium polyanetholesulfonate is unique in its ability to inhibit the complement system, making it particularly useful in blood culture media for microbiological diagnostics. Unlike SDS and SLS, which are primarily used for their surfactant properties, sodium polyanetholesulfonate’s role in inhibiting immune components sets it apart .

Properties

IUPAC Name

sodium;1-methoxy-4-prop-1-enylbenzene;sulfite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O.Na.H2O3S/c1-3-4-9-5-7-10(11-2)8-6-9;;1-4(2)3/h3-8H,1-2H3;;(H2,1,2,3)/q;+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJBFNAERWARKW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NaO4S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55963-78-5
Record name Acido Polianetolsulfónico Sal Sódica
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite
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Customer
Q & A

Q1: How does sodium polyanetholesulfonate work as an anticoagulant in blood culture media?

A1: Sodium polyanetholesulfonate prevents blood coagulation by inhibiting the activity of several coagulation factors, primarily thrombin and factor XII (Hageman factor) []. It also acts as an anti-complement agent, suppressing the complement cascade and preventing complement-mediated bacterial lysis [, ].

Q2: What are the downstream effects of sodium polyanetholesulfonate on blood components in culture media?

A2: SPS induces morphological changes in blood cells. Erythrocytes undergo crenation and develop hemoglobin inclusions, lymphocytes remain largely intact but may transform after prolonged exposure, and neutrophils exhibit vacuolation and demonstrate phagocytic activity []. These cellular changes, along with shifts in pH, PCO2, and PO2 levels, create conditions that deviate from standard optima for cultivating certain microorganisms [].

Q3: Sodium polyanetholesulfonate enhances the recovery of some microorganisms but inhibits others. Why does this occur?

A3: SPS demonstrates a complex interaction with different microorganisms. While it generally inactivates antimicrobial systems in blood, facilitating the growth of many bacteria and fungi, it can inhibit the growth of specific species. This inhibition likely stems from SPS interfering with essential metabolic pathways or directly damaging certain bacterial cell structures [, , , , , , , , ].

Q4: How does the presence of sodium polyanetholesulfonate affect the stability of certain antibiotics in blood culture media?

A4: SPS can inactivate several antibiotics, particularly penicillins, by hydrolyzing their beta-lactam rings. This inactivation compromises the antibiotic's effectiveness against susceptible bacteria in the blood culture [, ].

Q5: Can sodium polyanetholesulfonate interfere with the detection of microorganisms using molecular methods like PCR?

A5: Yes, SPS is a potent inhibitor of PCR due to its polyanionic nature, which allows it to bind and sequester magnesium ions essential for polymerase activity. It also tends to co-purify with DNA, further hindering PCR amplification [].

Q6: Are there any methods to overcome the inhibitory effects of sodium polyanetholesulfonate on PCR?

A6: Yes, specific DNA extraction methods utilizing organic solvents like benzyl alcohol have proven effective in removing SPS and improving PCR performance. These methods exploit the solubility differences between SPS and DNA in organic phases [, ].

Q7: What specific bacterial species are known to be inhibited by sodium polyanetholesulfonate in blood culture media?

A7: Research indicates that SPS inhibits the growth of several clinically relevant bacteria, including Peptostreptococcus anaerobius, Neisseria meningitidis, Neisseria gonorrhoeae, Streptobacillus moniliformis, and some strains of Gardnerella vaginalis [, , , , , ].

Q8: How can the inhibitory effect of sodium polyanetholesulfonate on specific bacteria be mitigated in blood culture media?

A8: Supplementing blood culture media with gelatin (typically 1-2.5%) can counteract the inhibitory effects of SPS on certain bacteria like Neisseria meningitidis, Neisseria gonorrhoeae, and Gardnerella vaginalis [, , ]. Gelatin may provide essential nutrients or act as a protective agent against SPS-induced damage.

Q9: What are the implications of sodium polyanetholesulfonate's inhibitory effects on specific bacteria for clinical diagnosis?

A9: The inhibitory effects of SPS on certain bacteria can lead to false-negative results in blood cultures, potentially delaying diagnosis and appropriate treatment. It is crucial for clinicians and laboratory personnel to be aware of these limitations and consider alternative culture methods or media formulations when suspecting infections caused by SPS-sensitive organisms [, , , , ].

Q10: How does the choice of blood culture medium influence the impact of sodium polyanetholesulfonate on microbial recovery?

A10: The inhibitory or enhancing effects of SPS on bacterial growth can vary depending on the specific formulation of the blood culture medium. For instance, the presence of SPS inhibited the growth of Gardnerella vaginalis in most blood culture media but not in brain heart infusion broth or thiol broth [].

Q11: How does the concentration of sodium polyanetholesulfonate in blood culture media affect its performance?

A11: The concentration of SPS in blood culture media can impact its anticoagulant and microorganism-enhancing properties. While lower concentrations may not effectively inhibit coagulation and antimicrobial systems, higher concentrations could lead to increased inhibition of certain bacterial species [, ].

Q12: Does the atmosphere of incubation affect the performance of sodium polyanetholesulfonate in blood culture media?

A12: Yes, the atmosphere of incubation can influence the effectiveness of SPS in blood cultures. For instance, the recovery of Neisseria gonorrhoeae was significantly improved by aerobic incubation in SPS-containing media [].

Q13: What is the molecular formula and weight of sodium polyanetholesulfonate?

A13: Sodium polyanetholesulfonate is a polymer with a variable molecular weight. Its repeating unit has the molecular formula (C10H11NaO3S)n, where 'n' represents the number of repeating units. The molecular weight varies depending on the degree of polymerization.

Q14: What are the common spectroscopic techniques used to characterize sodium polyanetholesulfonate?

A14: Common spectroscopic techniques for characterizing SPS include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and nuclear magnetic resonance (NMR) spectroscopy to analyze the polymer's structure and composition.

Q15: Are there any known toxicological concerns associated with the use of sodium polyanetholesulfonate in blood culture media?

A15: While SPS is generally considered safe for its intended use in blood cultures, some studies suggest potential cytotoxic effects on specific cell types at high concentrations. Further research is needed to fully understand its toxicological profile and potential long-term effects [].

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